Thalidomide-C7-Br
Description
Thalidomide-C7-Br is a synthetic derivative of thalidomide, featuring a bromine atom attached via a seven-carbon alkyl chain to the parent structure. This modification is part of a broader strategy to optimize thalidomide’s pharmacological profile by altering its binding affinity, solubility, and stability.
Thalidomide derivatives are designed to enhance target specificity or reduce off-target effects. For instance, CRBN modulator-1, a thalidomide analog, exhibits improved CRBN binding (IC₅₀ = 3.5 μM, Ki = 0.98 μM) compared to the parent compound, highlighting the role of structural modifications in optimizing activity . This compound’s extended carbon chain may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, though empirical data are needed to confirm this.
Properties
Molecular Formula |
C20H23BrN2O4 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-(7-bromoheptyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23BrN2O4/c21-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)23(19(14)26)15-10-11-16(24)22-18(15)25/h6,8-9,15H,1-5,7,10-12H2,(H,22,24,25) |
InChI Key |
UMHHIWZBLSDQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Thalidomide-C7-Br (inferred properties) with key analogs:
Key Observations :
- Linker Length: Longer linkers (e.g., C7 vs.
- Functional Groups : Bromine in C7-Br introduces steric bulk and electronegativity, which could alter CRBN binding compared to polar groups like carboxylic acids (e.g., Thalidomide-O-C7-acid) .
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